

Technical Whitepaper: Discovery and Initial Characterization of MMV687807

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Compound of Interest					
Compound Name:	MMV687807				
Cat. No.:	B11936376	Get Quote			

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMV687807 is a small molecule inhibitor identified from the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of 400 diverse, drug-like compounds. Initial screening campaigns revealed its potent antimicrobial activity, particularly against the Gram-negative bacterium Vibrio cholerae. Subsequent characterization demonstrated that MMV687807 exerts a bactericidal effect and induces significant transcriptomic changes, primarily affecting metabolic and homeostatic pathways. This document provides a detailed overview of the discovery, initial screening results, and early mechanistic insights into MMV687807.

Discovery and Initial Screening

MMV687807 was identified during a screening of the 400-compound Pathogen Box library against the Vibrio cholerae El Tor strain C6706.[1] The primary screen was designed to identify compounds capable of inhibiting bacterial growth.

Initial Hit Identification

The initial screening utilized a disc diffusion-based assay where all 400 compounds were tested at a concentration of 10 μ M.[1] From this screen, six compounds, including **MMV687807**, exhibited a clear zone of growth inhibition, marking them as primary hits for



further investigation.[1] **MMV687807** was selected for follow-up studies due to its potent inhibitory activity.[1]

Quantitative Screening Results

Following its initial identification, **MMV687807** was subjected to more detailed quantitative analysis to determine its potency and efficacy against V. cholerae. The compound demonstrated significant growth inhibition at low micromolar concentrations. At 5 μ M, it exhibited bactericidal activity, reducing the colony-forming units per milliliter (CFU/mL) to below the limit of detection.[1] Information provided by MMV also indicated its potential for host cell toxicity, with a 20% inhibitory concentration (IC20) against human hepatoma (HepG2) cells at 0.658 μ M.[1]

Parameter	Organism/Cell Line	Concentration	Result	Reference
Initial Screening Hit	Vibrio cholerae C6706	10 μΜ	Zone of clearing	[1]
Growth Inhibition (8h)	Vibrio cholerae C6706	1.25 μΜ	≥ 50% inhibition	[1]
Activity Type	Vibrio cholerae C6706	5 μΜ	Bactericidal	[1]
Cytotoxicity (IC20)	Human HepG2 Cells	0.658 μΜ	20% inhibition	[1]

Experimental Protocols Pathogen Box Screening Protocol

- Bacterial Strain: Vibrio cholerae El Tor strain C6706 was used for the screening.
- Assay Format: A Kirby-Bauer-like disc diffusion assay was employed.
- Compound Preparation: The 400 compounds from the Pathogen Box were prepared at a concentration of 10 μM .



- Procedure: An overlay of V. cholerae was spread on an agar plate. Filter paper discs impregnated with 10 μM of each test compound were placed on the agar surface.
- Incubation: Plates were incubated to allow for bacterial growth.
- Hit Identification: Compounds that produced a visible zone of growth inhibition (a "zone of clearing") around the disc were identified as hits.[1]

Bactericidal Activity Assay Protocol

- Culture Preparation: V. cholerae C6706 was grown in liquid culture to a specified optical density.
- Compound Treatment: The bacterial culture was treated with **MMV687807** at a concentration of 5 μ M. A control culture with a vehicle (DMSO) was run in parallel.[1]
- Time-Point Sampling: Aliquots were taken from the treated and control cultures at various time points.
- Quantification: Each aliquot was serially diluted and plated on agar plates.
- Analysis: After incubation, the number of colonies was counted to determine the CFU/mL. A
 reduction in CFU/mL below the initial inoculum's limit of detection indicated bactericidal
 activity.[1]

RNA-Sequencing (RNA-seq) Transcriptomic Analysis

- Exposure:V. cholerae cultures were treated with MMV687807.
- RNA Extraction: Total RNA was extracted from the bacterial cells.
- Library Preparation & Sequencing: RNA was processed for library preparation and sequenced to generate transcriptomic data.
- Data Analysis: The sequencing reads were mapped to the V. cholerae genome, and differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in response to the compound.[1]



Initial Mechanistic Insights

Early investigations into the mechanism of action of **MMV687807** in V. cholerae were conducted using transcriptomics and whole-genome sequencing of resistant mutants.

Transcriptomic Response to MMV687807

RNA-seq analysis revealed that **MMV687807** induces global changes in the bacterial transcriptome. The most significant effects were the downregulation of genes involved in amino acid and carbon metabolism and the upregulation of genes related to iron homeostasis.[1][2] This suggests that the compound places significant metabolic stress on the cell, potentially by disrupting core energy-producing pathways or by interfering with iron regulation, a critical process for bacterial survival and virulence.[1]

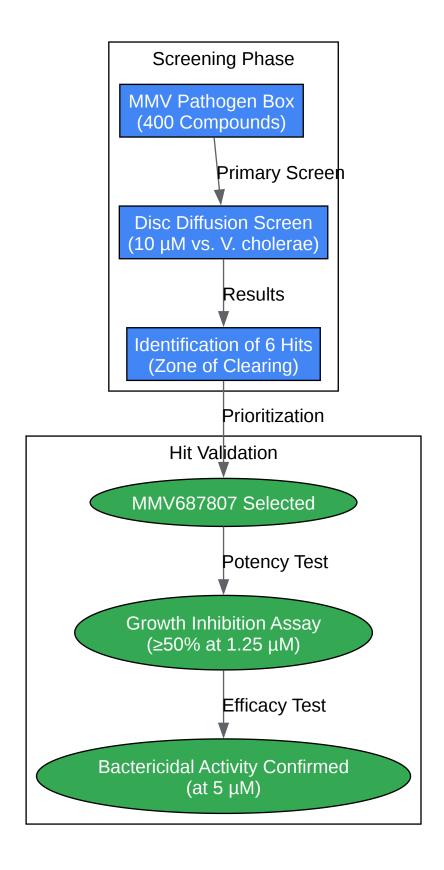
Resistance Mechanism

Analysis of spontaneous V. cholerae mutants resistant to **MMV687807** identified an efflux system as the primary resistance mechanism.[1][3] Whole-genome sequencing of these mutants revealed mutations linked to the VceCAB efflux pump.[1][2] This indicates that V. cholerae can acquire resistance by actively transporting **MMV687807** out of the cell, preventing it from reaching its intracellular target(s).

Visualizations

Diagram 1: MMV687807 Discovery Workflow



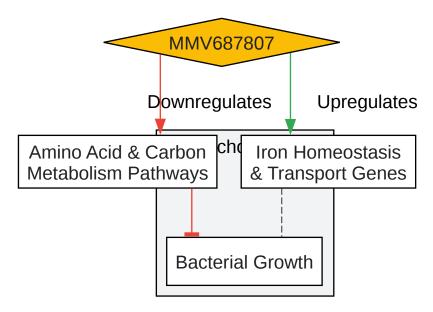


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Caption: Workflow for the discovery and validation of MMV687807.



Diagram 2: Cellular Effects of MMV687807 in V. cholerae

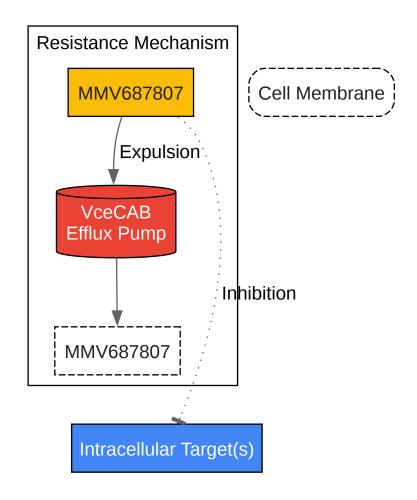


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Caption: MMV687807 alters key metabolic and homeostatic pathways.

Diagram 3: Proposed Resistance Mechanism to MMV687807





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Caption: VceCAB efflux pump confers resistance by expelling MMV687807.

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